molecular formula C18H26N2O5 B13437299 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline

4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No.: B13437299
M. Wt: 350.4 g/mol
InChI Key: QUQYICXBQKKNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is a complex organic compound with a unique structure that includes multiple ether and quinazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Ether Groups: The addition of methoxyethoxy groups is usually done through etherification reactions, where alcohols react with alkyl halides in the presence of a base.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various quinazoline derivatives with modified ether groups or different functional groups attached to the core structure.

Scientific Research Applications

4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to various biological effects. The ether groups may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its combination of a quinazoline core with multiple ether groups. This structure provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

6,7-bis(2-methoxyethoxy)-4-[(2-methylpropan-2-yl)oxy]quinazoline

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17-13-10-15(23-8-6-21-4)16(24-9-7-22-5)11-14(13)19-12-20-17/h10-12H,6-9H2,1-5H3

InChI Key

QUQYICXBQKKNND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=NC2=CC(=C(C=C21)OCCOC)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.